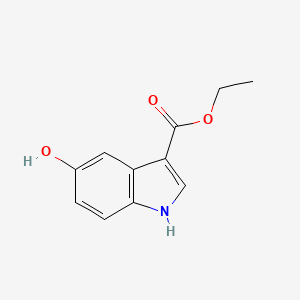

5-羟基-1H-吲哚-3-羧酸乙酯

概述

描述

Ethyl 5-hydroxy-1H-indole-3-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

科学研究应用

Synthetic Routes

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Indole + Ethyl Acetoacetate | Base (e.g., NaOH) | Reflux | High |

| Indole-3-carboxaldehyde + Ethyl Acetoacetate | Base (e.g., K2CO3) | Reflux | Moderate |

Chemistry

Ethyl 5-hydroxy-1H-indole-3-carboxylate serves as a building block for synthesizing more complex indole derivatives. Its reactivity allows for various chemical modifications, including oxidation and substitution reactions .

Biology

In biological research, this compound has been investigated for its antiviral and antimicrobial properties . Notably, it exhibits inhibitory activity against the hepatitis C virus (HCV) in human hepatoma cell lines, suggesting potential therapeutic applications in treating viral infections . Additionally, it interacts with serotonin receptors, indicating possible implications in mental health therapies .

Medicine

Ethyl 5-hydroxy-1H-indole-3-carboxylate is explored for its anti-inflammatory and anticancer properties. It acts as an inhibitor of the enzyme 5-lipoxygenase (5-LO), which is involved in leukotriene biosynthesis—key mediators of inflammation . Furthermore, studies indicate its potential as an antidiabetic agent , showing significant inhibition of enzymes related to glucose metabolism .

Industry

In industrial applications, this compound is utilized in developing new materials and pharmaceuticals due to its versatile chemical structure. Its properties make it suitable for applications in drug formulation and material science .

Case Studies

- Antiviral Activity Against HCV

- Anti-inflammatory Effects

- Antidiabetic Properties

作用机制

Target of Action

The primary target of Ethyl 5-hydroxy-1H-indole-3-carboxylate is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .

Mode of Action

Ethyl 5-hydroxy-1H-indole-3-carboxylate acts as an inhibitor of 5-lipoxygenase . By binding to this enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic reactions .

Biochemical Pathways

The action of Ethyl 5-hydroxy-1H-indole-3-carboxylate affects the leukotriene biosynthesis pathway . By inhibiting 5-lipoxygenase, it prevents the production of leukotrienes from arachidonic acid . This results in a decrease in the inflammatory and allergic responses mediated by these lipid compounds .

Result of Action

The inhibition of 5-lipoxygenase by Ethyl 5-hydroxy-1H-indole-3-carboxylate leads to a reduction in the production of leukotrienes . This can result in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these physiological responses .

生化分析

Biochemical Properties

Ethyl 5-hydroxy-1H-indole-3-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators . By inhibiting 5-LO, Ethyl 5-hydroxy-1H-indole-3-carboxylate can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

Ethyl 5-hydroxy-1H-indole-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiviral activity against hepatitis C virus (HCV) in human hepatoma cell lines . The compound’s ability to inhibit viral replication suggests its potential use in antiviral therapies. Additionally, its anti-inflammatory properties can modulate immune responses and reduce cellular inflammation.

Molecular Mechanism

The molecular mechanism of Ethyl 5-hydroxy-1H-indole-3-carboxylate involves its binding interactions with biomolecules and enzyme inhibition. As a 5-lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Furthermore, its antiviral activity is attributed to its ability to interfere with viral replication processes in infected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-hydroxy-1H-indole-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl 5-hydroxy-1H-indole-3-carboxylate maintains its stability under controlled conditions, ensuring consistent biological activity . Long-term exposure to the compound has demonstrated sustained anti-inflammatory and antiviral effects in vitro.

Dosage Effects in Animal Models

The effects of Ethyl 5-hydroxy-1H-indole-3-carboxylate vary with different dosages in animal models. At therapeutic doses, the compound exhibits significant anti-inflammatory and antiviral activities without causing adverse effects . At higher doses, potential toxic effects may be observed, including hepatotoxicity and gastrointestinal disturbances. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Ethyl 5-hydroxy-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys. Understanding its metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.

Transport and Distribution

Within cells and tissues, Ethyl 5-hydroxy-1H-indole-3-carboxylate is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

Ethyl 5-hydroxy-1H-indole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity. Understanding its localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of indole-3-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and hydroxylation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .

化学反应分析

Types of Reactions

Ethyl 5-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of ethyl 5-oxo-1H-indole-3-carboxylate.

Reduction: Formation of ethyl 5-hydroxy-1H-indole-3-carboxylate.

Substitution: Formation of ethyl 5-chloro-1H-indole-3-carboxylate.

相似化合物的比较

Similar Compounds

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl group at the 2-position.

Ethyl 5-chloro-1H-indole-3-carboxylate: Similar structure but with a chlorine atom replacing the hydroxyl group.

Uniqueness

Ethyl 5-hydroxy-1H-indole-3-carboxylate is unique due to its specific hydroxyl group at the 5-position, which imparts distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

Ethyl 5-hydroxy-1H-indole-3-carboxylate is an indole derivative that has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxic effects, and its mechanism of action.

Chemical Structure and Properties

Ethyl 5-hydroxy-1H-indole-3-carboxylate has the following molecular formula:

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

The compound features a hydroxyl group at the 5-position of the indole ring, which is crucial for its biological activity. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its bioavailability.

1. Inhibition of 5-Lipoxygenase (5-LO)

One of the most significant biological activities of ethyl 5-hydroxy-1H-indole-3-carboxylate is its inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. A study demonstrated that derivatives of ethyl 5-hydroxyindole-3-carboxylate could effectively inhibit human 5-LO, with one derivative showing an IC50 value of 0.7 μM in cell-free assays and an even lower IC50 value of 0.23 μM in polymorphonuclear leukocytes .

2. Cytotoxic Effects

Research has also indicated that ethyl 5-hydroxy-1H-indole-3-carboxylate exhibits cytotoxic properties against various cancer cell lines. In a study evaluating the cytotoxicity against breast adenocarcinoma (MCF-7) cells, it was found that several derivatives demonstrated minimal cytotoxic effects at concentrations up to 100 µM when compared to normal human dermal fibroblasts (HDF) . The structure-activity relationship analysis suggested that modifications at specific positions on the indole ring can significantly influence cytotoxic potency.

The mechanism by which ethyl 5-hydroxy-1H-indole-3-carboxylate exerts its effects appears to involve interaction with cellular signaling pathways linked to inflammation and apoptosis. Molecular modeling studies have shown favorable binding interactions with key proteins involved in these pathways, suggesting that this compound could modulate critical signaling events within cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in substituents on the indole ring affect biological activity:

| Compound | Substituent Position | IC50 (μM) | Activity |

|---|---|---|---|

| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | Various | 0.7 | Strong inhibitor of 5-LO |

| Ethyl 5-hydroxyindole derivatives | Ortho/Para positions | Variable | Cytotoxic against MCF-7 |

These findings suggest that specific modifications can enhance or diminish the biological efficacy of the compound, providing a framework for future drug design efforts.

Case Study: Anti-inflammatory Potential

A notable case study investigated the anti-inflammatory potential of ethyl 5-hydroxyindole derivatives in a model of acute inflammation induced by carrageenan in rats. The results showed a significant reduction in paw edema compared to control groups, supporting the hypothesis that these compounds can effectively modulate inflammatory responses .

Case Study: Cancer Cell Line Evaluation

Another case study assessed the effects of ethyl 5-hydroxyindole derivatives on various cancer cell lines, including MCF-7 and A549 cells. The derivatives exhibited varying degrees of cytotoxicity, with some showing selectivity towards cancerous cells over normal cells, indicating potential therapeutic applications in oncology .

属性

IUPAC Name |

ethyl 5-hydroxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDVGUDDOURIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705587 | |

| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-69-2 | |

| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding Ethyl 5-hydroxy-1H-indole-3-carboxylate?

A1: The research paper focuses on synthesizing and evaluating the in vitro anti-hepatitis B virus activity of a series of Ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives. While the abstract doesn't provide specific results, it suggests that the study aimed to identify promising candidates within this chemical class for further development as potential anti-HBV agents [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。